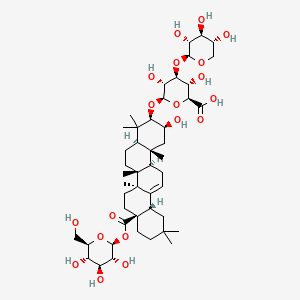
Celosin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celosin K is a natural compound isolated from the seeds of Semen Celosiae, a traditional Chinese herbal medicine. It is known for its potent neuroprotective effects, particularly in inhibiting oxidative stress and apoptosis, and promoting autophagy . This compound has a molecular formula of C47H74O19 and a molecular weight of 943.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Celosin K is primarily isolated from the seeds of Semen Celosiae through extraction and purification processes. The seeds are first dried and then subjected to solvent extraction, typically using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available this compound is obtained through the extraction and purification of Semen Celosiae seeds .
Analyse Chemischer Reaktionen
Types of Reactions
Celosin K undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized saponins, while reduction can yield reduced derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Celosin K has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to significantly attenuate neuronal damage induced by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s
Anti-inflammatory: This compound exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions
Antioxidant: Its ability to inhibit oxidative stress makes it a valuable compound in research focused on oxidative damage and related diseases
Cancer Research: This compound has shown potential in inhibiting the growth of certain cancer cells, making it a subject of interest in oncology research
Wirkmechanismus
Celosin K exerts its effects primarily through the inhibition of oxidative stress and apoptosis, and the promotion of autophagy. It enhances cell viability by decreasing reactive oxygen species (ROS) generation and reducing cell apoptosis rates. This compound also modulates the levels of various proteins involved in these processes, such as superoxide dismutase 1 (SOD1), Beclin 1, and cytochrome C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celosin E, F, and G: These are other triterpenoid saponins isolated from the seeds of Celosia argentea, which also exhibit neuroprotective and anti-inflammatory properties.
Cristatain: Another compound isolated from Celosia argentea with similar biological activities.
Uniqueness of Celosin K
This compound is unique due to its potent inhibition of t-BHP-induced neuronal injury and its ability to modulate multiple pathways involved in oxidative stress, apoptosis, and autophagy. This makes it a particularly valuable compound for research into neurodegenerative diseases and other conditions related to oxidative stress .
Eigenschaften
Molekularformel |
C47H74O19 |
|---|---|
Molekulargewicht |
943.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-31(55)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-26-44(5)17-22(49)36(43(3,4)25(44)10-11-46(26,45)7)65-40-33(57)34(32(56)35(64-40)37(58)59)63-38-30(54)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
AOIUILDVXQSAMC-HAUVCKJBSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


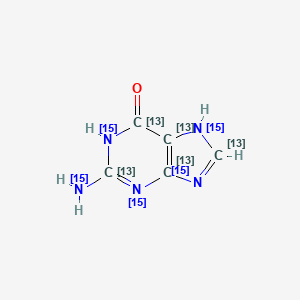
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
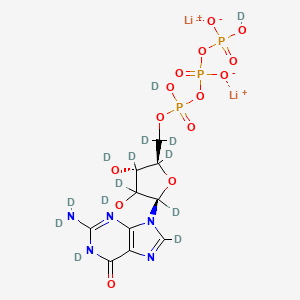
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
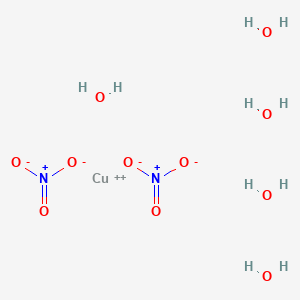
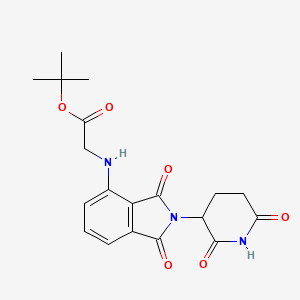
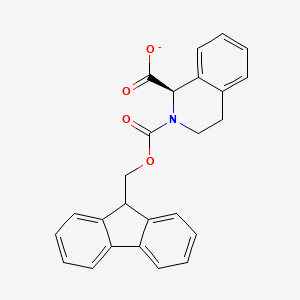
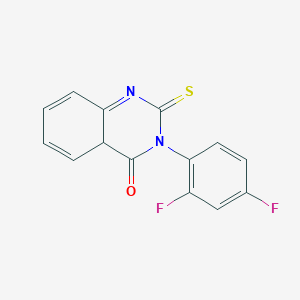
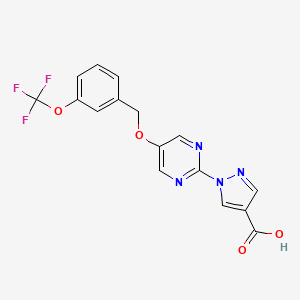
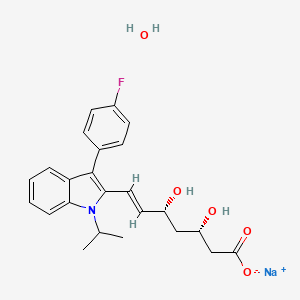
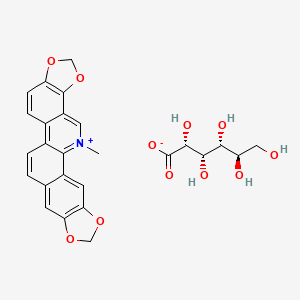
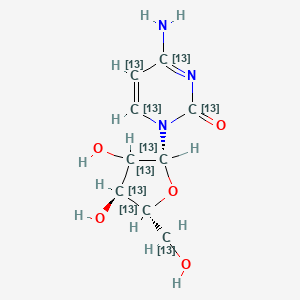
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
